propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate
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Overview
Description
Propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate is an organic compound, classified under esters due to its distinct chemical structure. This compound is characterized by its aliphatic chain, which includes a hydroxyl group, a ketone, and an ester functional group, making it a compound of significant interest in synthetic chemistry and various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate typically involves the esterification of (5S)-5-hydroxy-6-methyl-3-oxoheptanoic acid. The process requires:
Reactants: : (5S)-5-hydroxy-6-methyl-3-oxoheptanoic acid and propan-2-ol.
Catalysts: : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Conditions: : The reaction is carried out under reflux conditions to enhance the yield of the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and scalability. Additionally, the use of biocatalysts can be explored to achieve greener synthesis pathways.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate undergoes several types of chemical reactions:
Oxidation: : Conversion of the hydroxyl group into a ketone, increasing the oxidation state of the molecule.
Reduction: : Reduction of the ketone group to an alcohol using reagents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like pyridinium chlorochromate (PCC) or Jones reagent are typically used.
Reduction: : Commonly involves reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizes nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: : (5S)-5-hydroxy-6-methyl-3-oxoheptanoic acid.
Reduction: : (5S)-6-methyl-3-oxoheptanol.
Substitution: : Varied esters or amides, depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate finds diverse applications across multiple scientific fields:
Chemistry: : Utilized as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: : Investigated for its role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: : Explored for its potential in drug development, particularly in creating ester prodrugs.
Industry: : Applied in the production of fine chemicals and specialty materials due to its versatile reactivity.
Mechanism of Action
Molecular Targets and Pathways
The effects of Propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate are mediated through its interactions with specific enzymes and proteins involved in metabolic processes. The compound’s ester functional group can be hydrolyzed by esterases, leading to the release of active metabolites that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate
Methyl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate
Propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxooctanoate
Uniqueness
Compared to similar compounds, Propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate displays unique reactivity due to the presence of its secondary propan-2-yl ester group. This structural feature influences its physical properties, such as boiling point and solubility, and its chemical behavior in various reactions.
Properties
CAS No. |
918442-20-3 |
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Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate |
InChI |
InChI=1S/C11H20O4/c1-7(2)10(13)5-9(12)6-11(14)15-8(3)4/h7-8,10,13H,5-6H2,1-4H3/t10-/m0/s1 |
InChI Key |
IQKJQHIVTPKEAL-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@H](CC(=O)CC(=O)OC(C)C)O |
Canonical SMILES |
CC(C)C(CC(=O)CC(=O)OC(C)C)O |
Origin of Product |
United States |
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